molecular formula C10H12BrClO2 B8336998 1-(4-Bromophenoxy)-4-chloro-2-butanol

1-(4-Bromophenoxy)-4-chloro-2-butanol

Cat. No. B8336998
M. Wt: 279.56 g/mol
InChI Key: HNQBHUIJISCNGT-UHFFFAOYSA-N
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Patent
US04806555

Procedure details

To a rapidly stirring solution of 22.5 g (0.56 mole) of sodium hydroxide in 400 ml of water was added, dropwise, 73.8 g (0.52 mole) of freshly distilled 1,4-dichloro-2-butanol. The mixture was stirred for 15 min at ambient temperature. To this mixture was added, over a 45 min period, a solution obtained by adding 75.0 g (0.43 mole) of 4-bromophenol to a solution of 18.0 g (0.47 mole) of sodium hydroxide in 430 ml of water. The mixture was stirred vigorously for 30 hr and then cooled to an ice bath. The suspended solid was collected by filtration, rinsed with water several times and air dried. Recrystallization from ethyl ether-petroleum ether (b.p. range 30°-60° C.) gave 44.2 g (37%) of white solid, m.p. 75°-78° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
430 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[CH2:4][CH:5]([OH:9])[CH2:6][CH2:7][Cl:8].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1>O>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:4][CH:5]([OH:9])[CH2:6][CH2:7][Cl:8])=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCCl)O
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
430 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added, over a 45 min period
Duration
45 min
CUSTOM
Type
CUSTOM
Details
a solution obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 30 hr
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to an ice bath
FILTRATION
Type
FILTRATION
Details
The suspended solid was collected by filtration
WASH
Type
WASH
Details
rinsed with water several times and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl ether-petroleum ether (b.p. range 30°-60° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(OCC(CCCl)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.